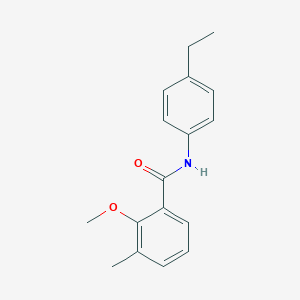
N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. EPM belongs to the class of benzamide derivatives and has been studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. Additionally, this compound has been shown to activate the AMPK pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species, inhibit the activity of COX-2, and reduce the expression of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of cancer. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide can be synthesized using various methods, including the Friedel-Crafts reaction, Suzuki coupling, and Buchwald-Hartwig coupling. The most commonly used method for synthesizing this compound is the Buchwald-Hartwig coupling, which involves the reaction of 4-ethylphenylamine and 2-methoxy-3-methylbenzoic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antitumor properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines, reduce pain sensitivity, and induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-13-8-10-14(11-9-13)18-17(19)15-7-5-6-12(2)16(15)20-3/h5-11H,4H2,1-3H3,(H,18,19) |
Clave InChI |
AAAVCZYAFQTSFV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)C)OC |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)


![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)




![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
![4-cyano-2-fluoro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250679.png)
